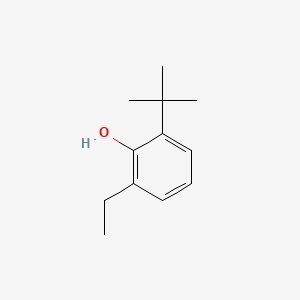

2-tert-Butyl-6-ethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63551-41-7 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-tert-butyl-6-ethylphenol |

InChI |

InChI=1S/C12H18O/c1-5-9-7-6-8-10(11(9)13)12(2,3)4/h6-8,13H,5H2,1-4H3 |

InChI Key |

APIQWHVRWQYLFW-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)C(C)(C)C)O |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C)(C)C)O |

Other CAS No. |

63551-41-7 |

Origin of Product |

United States |

Contextual Significance Within Substituted Phenol Chemistry Research

2-tert-Butyl-6-ethylphenol belongs to the class of sterically hindered phenols, characterized by the presence of bulky alkyl groups ortho to the hydroxyl group. This structural arrangement is not a mere chemical curiosity; it imparts unique properties that are central to its scientific and industrial relevance. The tert-butyl and ethyl groups at the 2 and 6 positions, respectively, create a crowded environment around the phenolic hydroxyl group. This steric hindrance plays a crucial role in the compound's primary function as an antioxidant. mdpi.com

The bulky substituents modulate the reactivity of the hydroxyl group, making the hydrogen atom readily available to scavenge free radicals while simultaneously preventing the phenol (B47542) itself from undergoing undesirable side reactions. mdpi.com This targeted reactivity is a cornerstone of its utility in preventing oxidative degradation in a variety of materials. researchgate.net The specific combination of a tert-butyl and an ethyl group provides a unique balance of steric bulk and electronic effects, influencing its solubility, stability, and antioxidant efficacy. mdpi.comsolubilityofthings.com

The study of this compound and its analogs allows researchers to probe the intricate relationships between molecular structure and antioxidant activity. By systematically varying the alkyl substituents on the phenol ring, chemists can fine-tune the compound's properties for specific applications, making it a valuable model for understanding the mechanisms of radical scavenging.

Historical Trajectories in Phenolic Compound Research

The journey of phenolic compound research is a long and storied one, originating from the early days of organic chemistry. nih.gov Initially, research focused on the isolation and characterization of naturally occurring phenols from plant sources. nih.govresearchgate.net These early investigations laid the groundwork for understanding the fundamental chemical properties of the phenolic ring and its hydroxyl functionality. nih.gov

The 20th century witnessed a surge in the study of synthetic phenols, driven by the burgeoning chemical industry. A significant milestone was the development of methods to introduce alkyl groups onto the phenol (B47542) ring, a process known as alkylation. wikipedia.org This led to the creation of a vast library of substituted phenols with diverse properties. scientificupdate.com

The discovery of the antioxidant properties of hindered phenols, such as the widely known Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol), marked a paradigm shift in the application of these compounds. scientificupdate.com This discovery spurred extensive research into the synthesis and activity of other substituted phenols, including 2-tert-Butyl-6-ethylphenol, as chemists sought to develop more effective and specialized antioxidants for a wide range of industrial applications, from plastics and rubbers to fuels and lubricants. scientificupdate.comontosight.ai

Contemporary Research Imperatives and Challenges for 2 Tert Butyl 6 Ethylphenol

Alkylation Reactions in Phenol (B47542) Derivatization

The introduction of alkyl groups onto a phenol ring, known as Friedel-Crafts alkylation, is a fundamental process for synthesizing a wide array of substituted phenols. jk-sci.comchemcess.com This electrophilic aromatic substitution reaction typically involves the reaction of a phenol with an alkylating agent, such as an alkene or an alcohol, in the presence of a catalyst. jk-sci.comchemcess.com The hydroxyl group of the phenol is a strong activating group, making the aromatic ring more susceptible to electrophilic attack. chemcess.com

Isobutylene-Based Alkylation Protocols

Isobutylene (B52900) is a commonly employed alkylating agent for the synthesis of tert-butylated phenols due to its high reactivity. chemcess.comgoogle.com The tert-butylation of phenols like o-ethylphenol with isobutylene is a key step in producing compounds such as this compound. google.com This reaction is typically carried out using an acid catalyst to generate a tert-butyl carbocation, which then attacks the electron-rich phenol ring. jk-sci.com The reaction conditions, including temperature and pressure, can be optimized to control the degree of alkylation and the product distribution. For instance, the alkylation of phenol with isobutylene can be conducted at temperatures ranging from 152-202°C and pressures of 4-15 atmospheres using an aluminum phenoxide catalyst. google.com

Regioselective Synthesis Strategies for Ortho-Alkylated Phenols

Controlling the position of alkylation on the phenol ring, or regioselectivity, is a critical aspect of synthesizing specific isomers. While Friedel-Crafts alkylation can often lead to a mixture of ortho- and para-substituted products, as well as polyalkylated species, various strategies have been developed to enhance the selectivity for ortho-alkylation. rsc.orgorgsyn.org

One of the most effective methods for achieving high ortho-selectivity is the use of an aluminum phenolate (B1203915) catalyst. wikipedia.orgwhiterose.ac.uk This catalyst is believed to form a bulky complex with the phenolic hydroxyl group, sterically hindering attack at the para-position and directing the incoming alkyl group to the ortho-positions. wikipedia.org This method is used industrially to produce 2,6-di-tert-butylphenol from phenol and isobutylene. wikipedia.org Other metal phenoxides, such as those of magnesium and zinc, can also promote ortho-alkylation. chemcess.com Furthermore, certain rhenium orgsyn.orgnih.govbohrium.com and palladium-based acs.org catalytic systems have demonstrated remarkable ortho-selectivity in the alkylation of phenols.

Catalytic Systems in Phenolic Alkylation

The choice of catalyst is paramount in phenolic alkylation as it influences not only the reaction rate but also the selectivity towards the desired product. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages.

Lewis and Brønsted Acid Catalysis

Both Lewis and Brønsted acids are effective catalysts for the alkylation of phenols. researchgate.netresearchgate.net

Lewis Acids: These catalysts, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), function by activating the alkylating agent to generate an electrophile. jk-sci.com Aluminum phenolate, prepared by reacting phenol with aluminum, is a particularly important Lewis acid catalyst for selective ortho-alkylation. wikipedia.orgscientific.netosti.govresearchgate.net The catalytic activity of Lewis acids can be categorized as very active (e.g., AlCl₃, AlBr₃), moderately active (e.g., FeCl₃, SnCl₄), and mild (e.g., BCl₃, TiCl₄). jk-sci.com

Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are also widely used. google.comchemicalbook.com They protonate the alkene to form a carbocation, which then alkylates the phenol. Dual Brønsted/Lewis acid systems, for example using a combination of a protic acid and an iron catalyst, have been shown to be highly effective for the tert-butylation of phenols. nih.gov

Table 1: Comparison of Lewis and Brønsted Acid Catalysts in Phenol Alkylation

| Catalyst Type | Examples | Mechanism of Action | Selectivity |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, Aluminum Phenolate | Activation of alkylating agent | Can be tuned for high ortho-selectivity (e.g., Al phenolate) |

| Brønsted Acids | H₂SO₄, p-Toluenesulfonic Acid | Protonation of alkene to form carbocation | Often leads to a mixture of isomers |

| Dual Systems | Protic Acid + Iron Catalyst | Synergistic enhancement of acidity | Can achieve high site-selectivity |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making industrial processes more environmentally friendly and economical. whiterose.ac.ukwikipedia.org

Common heterogeneous catalysts for phenol alkylation include:

Acid Exchange Resins: Solid polymeric resins containing sulfonic acid groups, such as Amberlyst-15, serve as effective Brønsted acid catalysts. researchgate.netunive.itresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals, such as HZSM-5, possess both Brønsted and Lewis acid sites and can be tailored for specific selectivities. researchgate.netresearchgate.net

Activated Clays (B1170129) and Supported Catalysts: Materials like activated clays and metal halides or heteropoly acids supported on inert materials like silica (B1680970) or titania are also utilized. jk-sci.comwhiterose.ac.ukgoogle.com For instance, a silica gel supported aluminum phenolate catalyst has been developed for the alkylation of phenols. whiterose.ac.uk

Post-Synthetic Modification and Derivatization Approaches

Once this compound is synthesized, it can undergo further chemical transformations to produce a variety of valuable derivatives. These modifications often target the phenolic hydroxyl group or the aromatic ring.

One notable example is the synthesis of antioxidants. 2,6-Disubstituted phenols are precursors to a wide range of antioxidants used to stabilize polymers and fuels. wikipedia.orgsigmaaldrich.com For instance, 2,6-di-tert-butylphenol can be converted into more complex antioxidants through reactions like the Michael addition with methyl acrylate. wikipedia.org It is also a starting material for the synthesis of various pharmaceutical compounds. wikipedia.org

Furthermore, derivatization can involve reactions such as nitrosation followed by reduction to introduce an amino group, as seen in the synthesis of 2,6-di-tert-butyl-4-aminophenol from 2,6-di-tert-butylphenol. google.com Another modification is the Mannich reaction, where 2,6-di-tert-butylphenol reacts with formaldehyde (B43269) and dimethylamine (B145610) to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, an intermediate for other products. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-Ethylphenol |

| Isobutylene |

| Phenol |

| Aluminum phenolate |

| Sulfuric Acid |

| p-Toluenesulfonic Acid |

| Aluminum chloride |

| Iron(III) chloride |

| Aluminum bromide |

| Tin(IV) chloride |

| Boron trichloride |

| Titanium tetrachloride |

| Amberlyst-15 |

| HZSM-5 |

| 2,6-Di-tert-butylphenol |

| 2,4-Di-tert-butylphenol |

| Methyl acrylate |

| 2,6-Di-tert-butyl-4-aminophenol |

| Formaldehyde |

| Dimethylamine |

| N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine |

| 2-tert-Butyl-4,6-dimethylphenol |

| 2,4-Dimethylphenol |

| 2,2'-Methylenebis-(6-tert-butyl-4-methylphenol) |

| 2,6-Dimethylphenol |

| 2-tert-Butylphenol |

| 4-tert-Butylphenol |

| 2-Cresol |

| 4-Cresol |

| 2,6-Xylenol |

| 2,4-Xylenol |

| 2,3-Xylenol |

| 3-Cresol |

| 2-Ethylphenol |

| 2-sec-Butylphenol |

| 2,6-Di-tert-butyl-4-methylphenol |

| 2-Naphthol |

| 4-Methoxyphenol |

| 4-Chlorophenol |

| 4-Trifluoromethylphenol |

| 3-Methoxyphenol |

| 1-Phenyl-1-propyne |

| 2-Alkenylphenol |

| 2H-Chromene |

| 1-Naphthol |

| 3-Ethylphenol |

| 3-tert-Butylphenol |

| 3-Phenylphenol |

| 3-Methoxyphenol |

| Resorcinol |

| 3-Fluorophenol |

| 3-tert-Butylanisole |

| 1,2-Benzodioxole |

| 2-Methyl-2-propanol |

| Di-tert-butyl peroxide |

| Trifluoroacetic acid |

| 4-t-Butyl-o-ethylphenol |

| 4-6-Di-t-butyl-m-cresol |

| 4-t-Butyl-m-cresol |

| 4-t-Butyl-2,5-xylenol |

| m-Cresol |

| p-Cresol |

| 2,4-Xylenol |

| 2,5-Xylenol |

| 1-Methylcyclopentene |

| Ethylene |

| Propene |

| 1-Octene |

| Cyclohexene |

| β-Pinene |

| Myrtenol |

Selective Functionalization of the Phenolic Core

The functionalization of the phenolic core is a critical aspect of synthesizing complex derivatives and is centered on achieving high regioselectivity. This can involve alkylation at the aromatic ring or reactions at the phenolic hydroxyl group.

C-H Bond Functionalization (Alkylation): The primary method for synthesizing this compound is the selective ortho-alkylation of 2-ethylphenol. This electrophilic aromatic substitution is challenging due to competing reactions, such as para-alkylation and O-alkylation (ether formation). tandfonline.comrsc.org The use of catalysts that favor ortho-substitution is paramount. For instance, aluminum thiophenoxide has been demonstrated as a highly effective catalyst for the selective ortho-tert-butylation of phenols like o-cresol. google.com More advanced catalytic systems, such as those using rhenium orgsyn.org or a combination of a Lewis acid (like ZnCl₂) and a Brønsted acid, have been developed to achieve high site-selectivity for the ortho-position, even with less reactive secondary alcohols as alkylating agents. researchgate.net

While ortho-alkylation is desired for the primary synthesis, other selective functionalizations are used to create diverse structures. For example, para-selective functionalization can be achieved by using bulky protecting groups on the phenol, which sterically hinder the ortho positions, in combination with specific palladium catalysts and carboxylic acid ligands. rhhz.net

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group can also be a site for functionalization, most commonly through etherification (O-alkylation) or esterification. nih.gov These reactions must be carefully controlled, as O-alkylation is often a competing pathway during Friedel-Crafts C-alkylation. researchgate.net The choice of catalyst and reaction conditions determines whether C- or O-alkylation is the dominant pathway. tandfonline.com More recently, traceless directing groups have been employed to facilitate complex functionalizations. For example, an acetal (B89532) directing group can be used to enable the ortho-C–H silylation of phenols, which can then be further modified to introduce other functionalities. nih.gov

Generation of Methylenebisphenol Analogues

Methylenebisphenols are an important class of derivatives prepared from hindered phenols like this compound. These molecules, which feature two phenolic units linked by a methylene (B1212753) bridge (-CH₂-), are widely used as antioxidants and stabilizers in the polymer industry. Their synthesis typically involves the acid-catalyzed condensation of a 2,6-dialkylphenol or a 2,4-dialkylphenol with a formaldehyde source. kyoto-u.ac.jp

The reaction joins two phenol molecules at the position ortho to the hydroxyl group, resulting in a 2,2'-methylenebisphenol structure. Common formaldehyde sources include aqueous formaldehyde, paraformaldehyde, or acetals like methylal (dimethoxymethane). kyoto-u.ac.jpresearchgate.netgoogle.com The use of acetals is advantageous as it can lead to higher yields (up to 99%) and cleaner reactions, avoiding the formation of contaminated wastewater. google.com The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. google.com Heterogeneous catalysts like KSF clay have also been used effectively. researchgate.nettandfonline.com

A key example is the synthesis of 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol), a direct analogue derived from 2-tert-butyl-4-ethylphenol. kyoto-u.ac.jp The general methodology can be applied to various alkylphenols as demonstrated in the following research findings.

| Starting Phenol | Condensing Agent | Catalyst | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Methyl-2-tert-butylphenol | Methylal | H₂SO₄ | 60-70 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 99 |

| 4-Methyl-2-tert-butylphenol | Diethylformal | H₂SO₄ | 70-75 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 92 |

| 4-Methyl-2-tert-butylphenol | Dimethylacetal | H₂SO₄ | 64-70 | 2,2'-Ethylidenebis(4-methyl-6-tert-butylphenol) | 80 |

| 2,4-Dimethylphenol | Methylal | H₂SO₄ | 60-65 | 2,2'-Methylenebis(4,6-dimethylphenol) | 83 |

Methodological Advancements in Process Efficiency and Selectivity

Significant research has been directed toward improving the efficiency, selectivity, and environmental footprint of alkylated phenol synthesis. researchgate.net Traditional Friedel-Crafts alkylations often relied on stoichiometric amounts of corrosive and difficult-to-handle Lewis acids like aluminum chloride (AlCl₃), which generate substantial waste. beilstein-journals.org

Modern advancements focus on catalytic and greener approaches:

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites, supported ionic liquids, and metal oxides (e.g., SnO₂, TiO₂, ZrO₂), represents a major step forward. researchgate.netwhiterose.ac.uk These catalysts are easily separated from the reaction mixture, can be regenerated and recycled, and often provide high selectivity, thus minimizing waste and improving process economics.

Improved Catalyst Selectivity: Highly selective homogeneous catalysts have been developed to ensure mono-alkylation at the desired ortho-position. Dirhenium decacarbonyl (Re₂(CO)₁₀), for example, has been shown to catalyze the ortho-monoalkylation of phenols with high regioselectivity, preventing the formation of multi-alkylated byproducts. orgsyn.org Similarly, synergistic catalyst systems, such as a combination of a Lewis acid and a Brønsted acid, enable the site-selective alkylation of phenols with previously challenging, unactivated alcohols. researchgate.net

Process and Catalyst Design: For industrial-scale vapor-phase alkylations, physical properties of the catalyst have been optimized. It has been found that employing a catalyst with a specific surface area to volume ratio (950 to 4000 m²/m³) and aspect ratio (0.7 to 1.0) can significantly improve the selectivity of the reaction, favoring the formation of desirable ortho-alkylated products over para-isomers. google.com

Green Chemistry Approaches: There is a growing emphasis on using more environmentally benign reagents and conditions. This includes replacing hazardous alkyl halides with alcohols or olefins and developing catalysts that operate under milder temperatures and pressures. beilstein-journals.orgrepec.org The use of novel solvent systems, such as deep eutectic solvents, has also been explored to create milder and more efficient alkylation processes.

Radical Scavenging and Antioxidant Mechanisms

The primary role of hindered phenolic compounds as antioxidants stems from their ability to interrupt radical chain reactions. This is achieved through the donation of their phenolic hydrogen atom to neutralize highly reactive free radicals.

Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which hindered phenols exert their antioxidant effect is Hydrogen Atom Transfer (HAT). In this pathway, the phenol (ArOH) donates its hydroxyl hydrogen atom to a radical species (R•), typically a lipid peroxy radical (ROO•), thus terminating the oxidative chain reaction. atamanchemicals.comrsc.org This process is highly efficient due to the relative weakness of the O-H bond in the phenol compared to the C-H bonds in the substrate being oxidized.

The reaction can be represented as: ROO• + ArOH → ROOH + ArO•

The bulky tert-butyl groups play a crucial role by sterically hindering the phenolic hydroxyl group and stabilizing the resulting phenoxy radical (ArO•), preventing it from initiating new radical chains. nih.govmdpi.com Studies on analogous compounds like 2,6-di-tert-butyl-4-methylphenol have demonstrated a significant deuterium (B1214612) isotope effect (kH/kD ≈ 10), which confirms that the abstraction of the phenolic hydrogen is the rate-controlling step in the inhibition of autoxidation. researchgate.netcdnsciencepub.com The electron-donating nature of the alkyl substituents (tert-butyl and ethyl) enhances the electron density on the hydroxyl group, further facilitating the hydrogen atom donation. nih.gov

Electron Transfer (ET) Mechanisms

While HAT is often the dominant pathway, Electron Transfer (ET) mechanisms can also contribute to the antioxidant activity of phenols, particularly in polar solvents or when reacting with strong oxidizing agents. The process can involve an initial single electron transfer (SET) from the phenol or its corresponding phenoxide anion to the radical species.

One proposed alternative to direct HAT involves electron transfer from the phenoxide ion (ArO⁻) to an oxidizing species like nitrogen dioxide (NO₂), followed by protonation. researchgate.net A compound's ionization potential (IP) is a key factor in this mechanism; a lower IP facilitates electron transfer. iiarjournals.org However, for many hindered phenols, a high IP can decrease the rate of electron transfer, making the HAT mechanism more favorable. iiarjournals.org

Reactivity with Peroxy Radicals and Other Reactive Intermediates

The fundamental antioxidant action of this compound and related compounds is their reaction with peroxy radicals (ROO•), which are key propagators in the autoxidation of organic materials. atamanchemicals.com This reaction quenches the peroxy radical by converting it into a more stable hydroperoxide, effectively breaking the chain reaction. atamanchemicals.com It has been established that one molecule of a hindered phenol like BHT can react with and neutralize two peroxy radicals. atamanchemicals.com

The initial reaction forms a phenoxy radical, which is a relatively stable intermediate. cdnsciencepub.com This stability, conferred by the sterically bulky ortho substituents, is key to the antioxidant's efficiency. nih.gov Instead of propagating the chain reaction, the phenoxy radical can react in several ways to form non-radical products. Hindered phenols are also effective scavengers of other reactive species, such as t-butoxy radicals, again through the abstraction of the phenolic hydrogen. cdnsciencepub.com

Oxidative Transformations and Reaction Intermediates

The oxidation of this compound does not stop at the formation of the phenoxy radical. This initial intermediate can undergo further transformations, leading to a variety of products, including quinone methides.

Formation and Rearrangement of Phenoxy Radicals

Single-electron oxidation of hindered phenols, which can be achieved using chemical oxidants like lead dioxide (PbO₂) or potassium ferricyanide, or enzymatically via peroxidases, generates a corresponding phenoxy radical. nih.govscispace.com These radicals, particularly those from phenols with two bulky ortho-substituents like 2,6-di-tert-butylphenol, are often stable enough to be studied using techniques like Electron Spin Resonance (ESR) spectroscopy. nih.govscispace.com The 2,4,6-tri-tert-butylphenoxy radical, for instance, is so stable it can be isolated as deep blue crystals. wikipedia.org

The stability is attributed to two factors:

Steric Shielding : The bulky tert-butyl groups physically block access to the radical oxygen, preventing dimerization or other reactions.

Electronic Delocalization : The unpaired electron is delocalized over the aromatic ring system.

The decay of these phenoxy radicals is often a second-order process, which can involve the disproportionation of two phenoxy radicals to yield the parent phenol and a quinone methide. scispace.comnih.gov

Generation and Reactivity of Quinone Methides

A significant pathway in the metabolism and oxidation of hindered phenols bearing a p-alkyl group is the formation of quinone methides (QMs). acs.orgresearchgate.net These are formed through a two-electron oxidation of the parent phenol, a process that proceeds through the phenoxy radical intermediate. scispace.comnih.gov For example, the phenoxy radical of BHT (50b) can undergo disproportionation to form the parent phenol and the corresponding quinone methide (50c). scispace.comnih.gov

Quinone methides are electrophilic species, functioning as Michael acceptors, and are reactive toward cellular nucleophiles. iiarjournals.orgresearchgate.net Their reactivity is a critical aspect of the biological activity of some phenolic compounds. The rate of reaction with nucleophiles such as water or glutathione (B108866) (GSH) varies depending on the QM's structure. acs.orgnih.govnih.gov For instance, intramolecular hydrogen bonding can increase the positive charge density at the exocyclic methylene carbon, enhancing the electrophilicity and reactivity of the quinone methide by more than tenfold. acs.orgresearchgate.net

The table below summarizes the relative reactivity of various quinone methides derived from BHT and its analogs with nucleophiles.

| Quinone Methide Precursor | Quinone Methide (QM) | Relative Reactivity with Nucleophiles (H₂O, GSH) | Key Structural Feature Influencing Reactivity |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | BHT-QM | Relatively Slow | Steric hindrance from two tert-butyl groups. nih.gov |

| 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylphenol (BHTOH) | BHTOH-QM | Intermediate (>10-fold higher than BHT-QM) | Intramolecular hydrogen bonding enhances electrophilicity. acs.orgresearchgate.net |

| 2-tert-butyl-6-methyl-4-methylphenol (BDMP) | BDMP-QM | High | Less steric hindrance compared to BHT-QM. nih.gov |

This reactivity with nucleophiles is a key mechanism through which these intermediates interact with biological systems. nih.gov

Mechanistic Aspects of Polymerization Inhibition

This compound is a sterically hindered phenol that functions as a highly effective inhibitor in radical polymerization processes. Its primary role is to intercept and terminate the growth of polymer chains by acting as a radical scavenger. The mechanism of inhibition is centered around the reactivity of its phenolic hydroxyl (-OH) group, which is sterically shielded by a bulky tert-butyl group and an ethyl group at the ortho positions.

The fundamental inhibitory action of this compound involves the transfer of its phenolic hydrogen atom to a propagating polymer radical (P•). This event concludes the growth of that specific polymer chain, transforming the reactive polymer radical into a stable, non-propagating polymer molecule (PH). Concurrently, the this compound is converted into a phenoxyl radical (ArO•).

The reaction can be depicted as follows: P• + ArOH → PH + ArO•

A critical feature of this mechanism is the stability of the resulting 2-tert-butyl-6-ethylphenoxyl radical. This stability is conferred by two main factors:

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, which significantly dissipates its reactivity.

Steric Shielding: The presence of the large tert-butyl group and the adjacent ethyl group at the ortho positions physically obstructs the radical center. This steric hindrance makes it difficult for the phenoxyl radical to initiate a new polymerization chain or to react with other monomers.

These combined effects render the phenoxyl radical exceptionally stable and largely unreactive, thus preventing it from re-initiating polymerization. This ensures that the inhibition process is efficient and terminates the kinetic chain of polymerization. The effectiveness of sterically hindered phenols like this compound as polymerization inhibitors is a well-established principle in polymer chemistry.

| Feature | Description | Implication for Inhibition |

| Phenolic Hydrogen | The hydrogen atom of the hydroxyl group. | Readily donatable to a growing polymer radical. |

| Ortho-Substituents | A tert-butyl group and an ethyl group. | Provide steric hindrance around the hydroxyl group and the resulting radical. |

| Radical Scavenging | The process of donating the hydrogen atom to a radical. | Terminates the propagation of the polymer chain. |

| Phenoxyl Radical | The radical species formed from the phenol after hydrogen donation. | Stabilized by resonance and steric hindrance, preventing re-initiation. |

Catalytic Reaction Pathways

While primarily known as a polymerization inhibitor, this compound and its structural analogs can also be involved in various catalytic reaction pathways, often as ligands or ancillary components of a catalytic system. The electronic and steric properties imparted by the tert-butyl and ethyl substituents are key to its function in catalysis.

In the realm of coordination chemistry, the phenolic oxygen of this compound can coordinate to a metal center. The bulky ortho substituents influence the coordination geometry and the reactivity of the metal complex. This steric crowding can create a specific pocket around the active site, which can lead to enhanced selectivity in catalytic transformations. For instance, metal complexes of sterically hindered phenols have been investigated for their catalytic activity in oxidation reactions and polymerization processes.

One notable area of research involves the use of aluminum complexes with sterically hindered phenoxide ligands for the ring-opening polymerization of cyclic esters, such as lactide, to form biodegradable polymers. Although studies may not exclusively name this compound, the principles derived from catalysts bearing similar 2,6-disubstituted phenolates are applicable. In such systems, the phenoxide ligand modulates the Lewis acidity and catalytic activity of the aluminum center, which is the active site for monomer insertion.

Furthermore, research has demonstrated the catalytic conversion of biomass-derived compounds into valuable chemicals where hindered phenols are products. For example, the catalytic conversion of guaiacol (B22219) in the presence of certain catalysts can yield 2,6-di-tert-butyl-4-ethylphenol among other alkylated phenols. aalto.firsc.org This highlights the stability and potential formation of such compounds under specific catalytic conditions. While this is not a direct catalytic use of this compound, it underscores its relevance in catalytic reaction networks.

The oxidative coupling of phenols, a significant industrial process, can also be catalyzed by metal complexes. The structure of the phenol itself, including the nature of its substituents, plays a crucial role in the outcome of these reactions. The phenoxyl radicals generated from hindered phenols can be key intermediates in these catalytic cycles.

| Catalytic Area | Role of Hindered Phenol | Example of Reaction Pathway |

| Oxidation Catalysis | As a ligand to modulate metal catalyst activity or as a precursor to a catalytic radical species. | Selective oxidation of substrates where the catalyst is regenerated. |

| Polymerization Catalysis | As a non-innocent ligand for metal centers (e.g., aluminum). | Ring-opening polymerization of lactide, where the ligand influences reaction rate and polymer properties. |

| Biomass Conversion | As a stable product of catalytic upgrading of lignin-derived platform molecules. | Catalytic alkylation and deoxygenation of guaiacol. aalto.firsc.org |

Structural and Conformational Dynamics Research

Intramolecular Hydrogen Bonding and Equilibrium Studies

Intramolecular hydrogen bonding in sterically hindered phenols plays a pivotal role in determining their conformational equilibrium. In molecules like 2-tert-butyl-6-ethylphenol, the hydroxyl group can form a weak hydrogen bond with the π-electron system of the benzene (B151609) ring or with one of the ortho-alkyl substituents.

Research on the closely related compound, 2-tert-butyl-4-methylphenol, has provided insights into the nature of these interactions. In a co-crystal structure, non-classical intramolecular C-H···O hydrogen bonds have been observed between the phenolic oxygen and the ortho-tert-butyl group. iucr.orgiucr.org This type of interaction can influence the orientation of the hydroxyl group relative to the aromatic ring. For 2-tert-butyl-4-methylphenol, the hydroxyl group is not perfectly co-planar with the benzene ring, exhibiting a C16—C11—O1—H1 torsion angle of 18.0°. iucr.org

Table 1: Hydrogen Bond Parameters in a Sterically Hindered Phenol (B47542) Analogue

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound |

| Intramolecular C-H···O | - | - | 2-tert-butyl-4-methylphenol |

| Intermolecular O-H···N | 2.8534 (15) | 161.6 (17) | Co-crystal of 2-tert-butyl-4-methylphenol |

Data derived from a co-crystal structure of 2-tert-butyl-4-methylphenol, illustrating typical intramolecular interactions in sterically hindered phenols. iucr.org

Conformational Preferences of Sterically Hindered Phenols

The conformational landscape of sterically hindered phenols is dominated by the steric bulk of the ortho substituents. These groups restrict the rotation of the hydroxyl group and can influence the planarity of the phenyl ring.

In 2,6-di-tert-butylphenol (B90309), the two bulky tert-butyl groups create a sterically crowded environment around the hydroxyl group. unibo.itmdpi.com Rotational spectroscopy studies on this molecule and its van der Waals complex with argon have confirmed a π-bound configuration where the argon atom interacts with the aromatic ring. mdpi.com The primary tunneling motion observed is that of the hydroxyl group moving between two equivalent positions, which underscores the conformational options available to the -OH group. unibo.itmdpi.com

For this compound, the asymmetry of the ortho substituents (tert-butyl vs. ethyl) would lead to non-equivalent potential energy minima for the hydroxyl group's rotation. The interplay between the steric demands of the larger tert-butyl group and the slightly smaller ethyl group will dictate the preferred orientation of the hydroxyl proton. It is reasonable to infer that the hydroxyl group will preferentially orient itself to minimize steric repulsion, likely pointing away from the bulkier tert-butyl group in its lowest energy conformation. The study of 2,6-diethylphenol (B86025) has also revealed the presence of two different conformers, highlighting the sensitivity of conformational preferences to the nature of the ortho-alkyl groups.

Table 2: Rotational Constants of a Related Sterically Hindered Phenol

| Rotational Constant | Experimental Value (MHz) | Theoretical Value (MHz) | Compound |

| A | 2153.3 | 2160.1 | 2,6-di-tert-butylphenol |

| B | 937.4 | 940.2 | 2,6-di-tert-butylphenol |

| C | 725.2 | 727.8 | 2,6-di-tert-butylphenol |

These rotational constants for 2,6-di-tert-butylphenol provide information about its molecular geometry and conformational properties. unibo.it

Influence of Steric Hindrance on Chemical Reactivity

The steric hindrance provided by the ortho-alkyl groups in compounds like this compound has a profound effect on their chemical reactivity, particularly that of the phenolic hydroxyl group. This steric shielding is a key factor in the antioxidant properties of many hindered phenols.

The bulky groups physically obstruct the approach of reactive species to the hydroxyl group. iiarjournals.org This is evident in the reduced accessibility of the phenolic hydrogen atom to free radicals in highly hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (B181104) (TBP) when compared to less hindered phenols such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA). iiarjournals.org While the steric hindrance lowers the rate of reaction with some radicals, it also stabilizes the resulting phenoxy radical, preventing it from participating in further unwanted reactions.

The oxidation of hindered phenols can lead to the formation of phenoxy radicals. acs.org The stability and subsequent reaction pathways of these radicals are also governed by steric factors. For instance, the rearrangement of the 2,6-di-t-butyl-4-methylphenoxy radical is a known reaction. acs.org In the case of this compound, the formation of a phenoxy radical would be similarly influenced by the steric environment created by the tert-butyl and ethyl groups. This steric hindrance is also a critical consideration in synthetic applications, such as Friedel-Crafts alkylation reactions, where the substitution pattern on the phenol dictates the position of further alkylation.

Table 3: Comparison of Steric Hindrance and Reactivity in Phenolic Antioxidants

| Compound | Ortho Substituents | Relative Radical Scavenging Activity | Key Feature |

| 2-tert-butyl-4-methoxyphenol (BHA) | One tert-butyl group | Higher | Less sterically hindered, phenolic hydrogen is more accessible. iiarjournals.org |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Two tert-butyl groups | Lower | Highly hindered, reduced access of free radicals to the phenolic hydrogen. iiarjournals.org |

| 2,4,6-tri-tert-butylphenol (TBP) | Two tert-butyl groups | Lower | Highly hindered, similar to BHT. iiarjournals.org |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-tert-Butyl-6-ethylphenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. The aromatic protons on the benzene (B151609) ring will appear as a multiplet or as distinct doublets, depending on their coupling with each other. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give a separate signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom bonded to the hydroxyl group appearing at a characteristic downfield shift. The carbons of the tert-butyl and ethyl substituents will also have predictable chemical shifts. Hindered phenols with functional groups have been successfully characterized using both ¹H and ¹³C NMR to confirm their molecular structure nih.govresearchgate.net. The resolution of phenol (B47542) hydroxyl signals can be optimized by controlling experimental parameters like pH, temperature, and solvent, allowing for unequivocal assignments mdpi.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | 4.5 - 5.5 | Singlet (broad) | 1H |

| Aromatic (-ArH) | 6.7 - 7.2 | Multiplet | 3H |

| Methylene (-CH₂) | 2.5 - 2.8 | Quartet | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H |

| Methyl (-CH₃) | 1.1 - 1.3 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | 150 - 155 |

| C-C(CH₃)₃ (Aromatic) | 135 - 140 |

| C-CH₂CH₃ (Aromatic) | 125 - 130 |

| Aromatic CH | 115 - 128 |

| Quaternary C (tert-Butyl) | 34 - 38 |

| Methyl C (tert-Butyl) | 29 - 32 |

| Methylene C (Ethyl) | 22 - 26 |

| Methyl C (Ethyl) | 13 - 16 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong signals. The C-C skeletal vibrations of the alkyl substituents are also readily observed. The combined use of IR and Raman spectroscopy allows for a more complete vibrational assignment, aiding in the confirmation of the molecular structure and providing insights into the molecular symmetry and intermolecular forces unige.ch.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bend (Aliphatic) | 1470 - 1365 | Medium |

| In-plane O-H Bend | 1410 - 1260 | Medium |

| C-O Stretch | 1260 - 1180 | Strong |

| Out-of-plane C-H Bend (Aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (178.27 g/mol ). Due to the stability of the aromatic ring, this peak is likely to be prominent.

The fragmentation pattern provides clues to the compound's structure. A common and significant fragmentation pathway for alkylphenols is the loss of an alkyl radical. For this compound, a primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group via alpha-cleavage, resulting in a stable benzylic carbocation at [M-15]⁺. This is often the base peak in the spectrum of tert-butyl substituted phenols. Another possible fragmentation is the loss of the entire ethyl group (•C₂H₅, 29 Da) to yield a fragment at [M-29]⁺. Analysis of various alkylphenols by GC-MS has established these characteristic fragmentation patterns .

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group; often the base peak |

| 149 | [C₁₀H₁₃O]⁺ | Loss of an ethyl radical (•C₂H₅) |

X-ray Absorption Spectroscopy (XANES, EXAFS) for Electronic and Local Structural Conformations

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is element-specific and can be applied to samples in various states. XAS is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) nih.govnih.gov.

While XAS is more commonly applied to materials containing heavier elements, it can theoretically be used to study this compound by tuning the X-ray energy to the absorption edge of the oxygen atom (O K-edge).

The XANES region, which is sensitive to the oxidation state and coordination geometry, could provide information about the electronic structure of the oxygen atom and the nature of the C-O and O-H bonds. The EXAFS region provides information about the local atomic environment of the absorbing atom, such as bond distances and coordination numbers of its nearest neighbors nih.gov. An EXAFS analysis of the oxygen atom could, in principle, determine the C-O bond length and potentially detect the proximate hydrogen atom of the hydroxyl group.

However, the application of XAS to a light-element organic compound like this is not standard, as the required low-energy X-rays present experimental challenges, and techniques like NMR and X-ray crystallography typically provide the desired structural information more readily. No specific experimental XAS data for this compound is currently available in the literature. The technique's power lies in its ability to probe the local structure of specific elements in complex, non-crystalline materials desy.deuri.edu.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures or product formulations and for assessing its purity. The two most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC is a premier technique for the separation and quantification of phenolic compounds nih.govmdpi.com. For this compound, which is a relatively non-polar molecule, reversed-phase HPLC (RP-HPLC) is the method of choice redalyc.org.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica (B1680970) column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile or methanol and water. To ensure good peak shape and prevent the ionization of the phenolic hydroxyl group, a small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase tandfonline.comnih.gov. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the phenol's aromatic ring absorbs strongly (around 270-280 nm). The retention time of the compound under specific conditions is a key identifier, while the peak area allows for accurate quantification.

Table 5: Typical HPLC Parameters for the Analysis of Alkylphenols

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% acid (e.g., formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis at ~275 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) chula.ac.th.

The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, typically a polysiloxane-based polymer, which separates compounds based on their boiling points and interactions with the phase. For alkylphenols, a mid-polarity column (e.g., containing 5% phenyl groups) is often effective . The retention time, the time it takes for the compound to travel through the column, is used for identification.

While some highly polar phenols require derivatization to increase their volatility and reduce peak tailing, this compound is generally volatile enough for direct analysis without derivatization epa.gov. GC is widely used for purity assessment and for quantifying phenolic compounds in various industrial and environmental samples gnest.org.

Table 6: Typical GC Parameters for the Analysis of Alkylphenols

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica capillary column with a polysiloxane-based stationary phase (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection | Split/Splitless, 250 °C |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Computational Chemistry and Theoretical Modeling of 2 Tert Butyl 6 Ethylphenol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Prediction of Thermochemical Parameters (e.g., Bond Dissociation Energies, Ionization Potentials)

Thermochemical parameters are crucial for understanding the stability and reactivity of a molecule. Bond Dissociation Energy (BDE), particularly of the phenolic O-H bond, is a key indicator of a compound's antioxidant potential. A lower O-H BDE suggests easier hydrogen atom donation to scavenge free radicals. Ionization Potential (IP), the energy required to remove an electron, relates to the molecule's ability to engage in electron transfer reactions, another important antioxidant mechanism.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For 2-tert-Butyl-6-ethylphenol, FMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, characteristic of its electron-donating nature. The LUMO would indicate the regions most susceptible to accepting electrons. However, specific DFT studies detailing the HOMO-LUMO energies and their distributions for this compound have not been found in the existing literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.

In an MEP map of this compound, the most negative potential would be anticipated around the phenolic oxygen atom due to its lone pairs of electrons. The hydroxyl hydrogen would represent a region of high positive potential. Such a map provides insights into intermolecular interactions and the molecule's hydrogen bonding capabilities. Detailed MEP analysis specifically for this compound is not presently available in published research.

Reaction Path and Transition State Elucidation

DFT calculations are instrumental in mapping reaction pathways and identifying the structure and energy of transition states. This allows for the elucidation of reaction mechanisms and the calculation of activation energy barriers, which determine reaction rates. For a phenolic antioxidant like this compound, this could involve modeling its reaction with free radicals to understand the hydrogen atom transfer process.

Studies on related di-tert-butylphenols have utilized DFT to investigate reaction mechanisms, such as the Kolbe-Schmitt reaction, by calculating the Gibbs free energies of reactants, transition states, and products. However, specific research elucidating reaction paths and transition states involving this compound could not be located.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. These models use molecular descriptors—numerical values that encode information about the chemical structure—to predict the activity of new or untested compounds. For phenolic compounds, QSAR studies often focus on predicting antioxidant activity.

Relevant descriptors can include thermochemical parameters (like BDE and IP), electronic parameters (HOMO-LUMO energies), and steric parameters. While QSAR studies have been conducted on broad classes of phenolic antioxidants, establishing relationships between cytotoxicity and inhibition rate constants, specific QSAR models focused on or including this compound are not described in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be employed to analyze the rotational freedom of the tert-butyl and ethyl groups and the orientation of the hydroxyl group. This is crucial as the conformation can significantly impact the molecule's reactivity and ability to interact with its environment. Furthermore, simulations could model its behavior in different solvents or its interaction with lipid membranes, which is relevant to its application as an antioxidant. Despite the utility of this method, specific MD simulation studies on this compound are not found in the reviewed scientific literature. Studies on similar molecules like 2,6-di-tert-butylphenol (B90309) have used these techniques to investigate intramolecular dynamics and intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, provides a unique three-dimensional picture of the molecular environment and is instrumental in understanding the forces that govern crystal packing.

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the retrieved literature, the analysis of structurally related substituted phenols provides a strong framework for understanding the expected intermolecular interactions. Studies on similar compounds, such as other di-tert-butylphenol derivatives, reveal common patterns of non-covalent interactions that are crucial for the stabilization of their crystal structures.

The analysis typically involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is particularly informative, as it highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. These visualizations, combined with 2D fingerprint plots, allow for the deconvolution and quantification of different types of intermolecular contacts.

For a molecule like this compound, the bulky tert-butyl and ethyl groups, along with the hydroxyl functional group, would dictate the nature of its intermolecular interactions. Based on analyses of analogous compounds, the predominant interactions would likely be van der Waals forces, specifically hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and potentially weak hydrogen bonds or other directional interactions involving the hydroxyl group.

In a hypothetical analysis of this compound, the following table outlines the expected contributions of various intermolecular contacts to the Hirshfeld surface, based on data from structurally similar phenols.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis of Analogous Compounds.

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | ~60 - 70% |

| C···H/H···C | ~10 - 20% |

| O···H/H···O | ~5 - 15% |

| C···C | ~1 - 5% |

Table 2: List of Compounds Mentioned.

| Compound Name |

|---|

Environmental Chemistry and Transformation Pathways Research

Identification and Characterization of Transformation Products

The degradation of hindered phenols like 2-tert-Butyl-6-ethylphenol leads to the formation of various transformation products. While specific products for this compound are not documented, the degradation pathways of analogous compounds provide insight into likely intermediates and final products.

Based on studies of BHT, the primary transformation products likely result from the oxidation of the parent molecule. Key identified degradants for BHT in wastewater treatment plant effluents include 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO), 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q), and 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-quinol). These products are often found at concentrations greater than the parent BHT in effluent waters, indicating significant transformation. It is reasonable to hypothesize that the degradation of this compound would yield analogous products, such as corresponding benzaldehydes, benzoquinones, and quinols, through the oxidation of the ethyl group and the phenolic ring.

| Parent Compound | Identified Transformation Product | Common Name |

| 2,6-di-tert-butyl-4-methylphenol | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | BHT-CHO |

| 2,6-di-tert-butyl-4-methylphenol | 2,6-di-tert-butyl-1,4-benzoquinone | BHT-Q |

| 2,6-di-tert-butyl-4-methylphenol | 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | BHT-quinol |

This table is based on data for the analogous compound BHT and represents potential transformation product classes for this compound.

Environmental Distribution and Partitioning Studies

The environmental distribution of a chemical is largely governed by its physicochemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow). Alkylated phenols, including this compound, are characterized by low water solubility and high log Kow values, indicating a strong tendency to partition from the aqueous phase into more hydrophobic compartments. nih.gov

The high lipophilicity (fat-loving nature) of these compounds means they will preferentially adsorb to organic matter in soil and sediment. nih.gov Studies on widely used alkylphenols like nonylphenol (NP) and octylphenol (B599344) (OP) confirm this behavior, showing significant accumulation in sediments at concentrations that can be orders of magnitude higher than in the overlying water column. nih.gov Therefore, upon release into aquatic environments, this compound is expected to predominantly partition to sediment and suspended particulate matter. Its persistence in these compartments is generally higher than in the water column due to reduced bioavailability for degradation. nih.gov

| Compound | CAS Number | Log Kow (Octanol-Water Partition Coefficient) | Interpretation |

| This compound | 63551-41-7 | Estimated 4.0 - 5.0 | High lipophilicity, likely to partition to sediment/soil |

| 2,6-di-tert-butylphenol (B90309) | 128-39-2 | 4.9 | High lipophilicity, strong partitioning to organic matter |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 128-37-0 | 5.1 | High lipophilicity, strong partitioning to organic matter |

| 2,4,6-tris(tert-butyl)phenol | 732-26-3 | 6.06 | Very high lipophilicity, very strong partitioning to organic matter |

Log Kow values are experimental or estimated (XLogP3). The value for this compound is an estimate based on its structure relative to similar compounds.

Bioaccumulation Potential Research (focused on mechanistic understanding)

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment and accumulate in its tissues at concentrations higher than the surrounding medium. The primary mechanism driving the bioaccumulation of non-polar organic compounds like this compound is passive partitioning, driven by its high lipophilicity. nih.gov

A high log Kow value (typically > 4.5) is a strong indicator of bioaccumulation potential. chemsafetypro.com Such compounds have a low affinity for water and a high affinity for the lipid (fatty) tissues of aquatic organisms. chemsafetypro.com They are absorbed across respiratory surfaces (like gills) and from ingested food, and due to their slow metabolism and excretion, they accumulate in fat-rich tissues. nih.gov

Experimental data on structurally similar compounds support a moderate to high bioaccumulation potential. Bioconcentration factor (BCF) tests on BHT in fish have yielded values ranging from 230 to 2500 L/kg, categorizing it as bioaccumulative. Other highly branched phenols show even higher potential. This mechanistic understanding, based on the principle of hydrophobic partitioning, strongly suggests that this compound also has the potential to bioaccumulate in aquatic organisms.

| Compound | Organism | Bioconcentration Factor (BCF) (L/kg) | Bioaccumulation Potential |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Common Carp (Cyprinus carpio) | 230 - 2500 | Moderate to High |

| 2,4,6-tris(tert-butyl)phenol | Fish (unspecified) | ≥ 4320 | High |

Data from analogous compounds used to infer the potential for this compound.

Applications in Materials Science and Industrial Processes Research Perspectives

Stabilization of Polymeric Materials (Plastics, Rubber) against Degradation

The primary industrial application and a major focus of ongoing research for hindered phenols like 2-tert-Butyl-6-ethylphenol is the stabilization of polymeric materials. Plastics and rubber are susceptible to degradation from exposure to heat, light, and oxygen, which initiates free-radical chain reactions leading to loss of mechanical properties, discoloration, and failure.

Mechanism of Action: As a primary, or chain-breaking, antioxidant, this compound functions by interrupting the degradation cycle. google.com The process begins when a polymer radical (P•) or a polymer peroxy radical (POO•) is formed. The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to neutralize these radicals, thus terminating the chain reaction. google.com

Initiation: Polymer (PH) → P• + H•

Propagation: P• + O₂ → POO• ; POO• + PH → POOH + P•

Termination (by Antioxidant): POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is sterically hindered by the ortho-substituents (the tert-butyl and ethyl groups), which makes it relatively stable and unable to initiate new degradation chains. wikipedia.org This stability is crucial for its effectiveness as a stabilizer. Research has shown that the bulky tert-butyl group is particularly effective in protecting the hydroxyl group and stabilizing the resulting radical. nih.gov

Research Findings: Studies on structurally similar compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,2′-methylenebis(6-tert-butyl-4-methylphenol), have demonstrated their efficacy in protecting rubber from aging caused by heat, oxygen, and metals. wikipedia.org These compounds are added during rubber compounding to prevent cracking, hardening, and loss of elasticity. google.com Research continues to explore the synergistic effects of combining phenolic antioxidants with secondary antioxidants, such as phosphites, which decompose hydroperoxides (POOH) into non-radical products, further enhancing material longevity.

| Phenolic Antioxidant Compound | Polymer Application | Function |

|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Polyolefins (Polypropylene, Polyethylene), Rubber | Prevents oxidative breakdown during processing and service life. wikipedia.orgwikipedia.org |

| 2,2′-methylenebis(6-tert-butyl-4-methylphenol) | Rubber | Protects against degradation from heat, oxygen, and catalytic metals. wikipedia.org |

| Styrenated Phenol (B47542) | General Rubber | Acts as a non-staining antioxidant. wikipedia.org |

| 2,6-di-tert-butylphenol (B90309) | Plastics, Elastomers | General-purpose antioxidant and UV stabilizer. nih.gov |

Fuel and Lubricant Additive Research

The stability of fuels and lubricants is critical for engine performance and longevity. Oxidative degradation can lead to the formation of gums, sludge, and varnish, which can clog fuel lines and filters and increase viscosity. Hindered phenols are investigated as additives to inhibit these oxidative processes.

Research Findings: Research on related compounds provides insight into the potential role of this compound. For instance, 2,6-di-tert-butylphenol is known to be effective in preventing gumming in aviation fuels. nih.gov Tert-butyl phenolic antioxidants are widely used in lubricants, greases, and hydraulic fluids to protect against oxidation at high temperatures. nih.govacs.org The compound 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP) has been identified as a component in fuel additives and lubricants, valued for its antioxidant properties that ensure fuel stability. tandfonline.comnih.gov

The research perspective in this area focuses on developing new additive packages that can meet the demands of modern engines, which operate at higher temperatures and pressures. The goal is to design molecules like this compound that offer high thermal stability, good solubility in hydrocarbon bases, and low volatility. The hydrophobic nature conferred by the alkyl groups makes it well-suited for non-polar environments like oils and fuels. nih.gov

Polymerization Inhibitor Development and Mechanism

In the production and storage of reactive monomers like styrenes and acrylates, undesired polymerization can be a significant issue. researchgate.net Hindered phenols are studied as polymerization inhibitors, which act to quench radicals that might initiate a premature chain reaction.

Mechanism of Inhibition: The inhibitory action is mechanistically identical to their function as antioxidants. They act as radical scavengers. In a monomer solution, radicals can be generated by heat, light, or impurities. A phenolic inhibitor (ArOH) can terminate a growing polymer chain (M•) by donating a hydrogen atom.

M• + ArOH → MH + ArO•

The resulting stable phenoxy radical (ArO•) is not reactive enough to initiate the polymerization of another monomer, effectively stopping the process. researchgate.net Studies investigating the radical-scavenging activity of various substituted phenols have shown a relationship between the inhibition rate constant (kᵢₙₕ) and the compound's effectiveness, suggesting that the process is dependent on radical reactions. The steric hindrance from groups like tert-butyl can sometimes limit interaction with certain radicals, a factor that is considered in the design of new inhibitors.

Catalytic Roles in Organic Synthesis

While this compound is primarily valued as a radical scavenger and a building block, research has shown that derivatives of hindered phenols can play roles in catalysis. The primary utility of the compound itself in organic synthesis is as a valuable chemical intermediate for the production of more complex molecules. For example, 2,6-di-tert-butylphenol serves as a precursor in the synthesis of more advanced antioxidants and light-protection agents. wikipedia.org

A notable example of a catalytic application involves the formation of a Mannich base catalyst from a hindered phenol. Research has demonstrated that a catalyst can be formed by reacting a hindered phenol, such as 2,6-di-tert-butylphenol, with formaldehyde (B43269) and a secondary organic amine. This resulting Mannich base has been shown to be an effective catalyst for producing alkyl ethers of p-cresols, which are themselves intermediates for other high-molecular-weight hindered phenolic antioxidants. google.com This highlights a research avenue where the hindered phenol structure is not the final product but is integral to a catalytic system for synthesizing other valuable compounds.

Research into Novel Functional Materials Incorporating Alkylated Phenol Motifs

Modern materials science increasingly focuses on designing materials where specific functionalities are built-in at the molecular level. The alkylated phenol structure is being explored as a "functional motif"—a distinct molecular unit responsible for a specific property.

By incorporating the this compound motif into larger molecular structures or polymer backbones, researchers aim to create novel materials with inherent stability and antioxidant properties. This approach offers advantages over simply mixing additives, as covalently bonding the antioxidant moiety can prevent leaching and improve long-term performance.

Research Directions:

Polymeric Antioxidants: Research involves the polymerization of phenolic monomers to create polymers where every repeating unit has antioxidant capability.

Functional Scaffolds: Phenolic units are used as building blocks for creating advanced composite materials with tailored functionalities, such as bioactive scaffolds or smart drug delivery platforms.

Macrocyclic Arenes: Phenolic structures are fundamental to the synthesis of macrocyclic hosts (e.g., pillar[n]arenes). Incorporating functionalized phenols can lead to new molecular platforms for selective adsorption and the development of advanced functional materials.

The unique combination of a reactive hydroxyl group, steric bulk, and lipophilic character makes the this compound structure a versatile motif for designing the next generation of high-performance materials.

Future Research Directions and Emerging Trends

Exploration of Green Synthesis Methodologies

The traditional synthesis of 2-tert-Butyl-6-ethylphenol often involves homogeneous acid catalysts, which can lead to environmental concerns and difficulties in product separation. Future research is increasingly focused on developing greener and more sustainable synthesis routes.

Key areas of exploration include:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and amorphous silica-alumina, is a promising eco-friendly alternative for the alkylation of phenols. confex.comacs.org These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste. Research is directed towards developing highly active and selective solid acid catalysts that favor the desired ortho-alkylation to produce this compound. The pore size and acid strength of these catalysts can be tailored to control product selectivity. acs.orgfigshare.com

Ionic Liquids: Ionic liquids are being investigated as both catalysts and solvents for phenol (B47542) alkylation. scientific.netresearchgate.netnih.gov Their low vapor pressure, thermal stability, and tunable properties make them attractive for developing cleaner catalytic processes. nih.govrsc.org Research is focused on designing task-specific ionic liquids that can efficiently catalyze the reaction and facilitate product recovery. scientific.net

Solvent-Free and Microwave-Assisted Reactions: The development of solvent-free reaction conditions, often coupled with microwave irradiation, presents a significant step towards green synthesis. sharif.eduresearchgate.net These methods can lead to shorter reaction times, reduced energy consumption, and the elimination of volatile organic solvents.

| Green Synthesis Approach | Key Advantages | Research Focus |

| Solid Acid Catalysts | Reusable, non-corrosive, easy separation | Catalyst design for high ortho-selectivity and activity |

| Ionic Liquids | Low volatility, tunable properties, potential for reuse | Design of task-specific ionic liquids for catalysis and separation |

| Solvent-Free/Microwave | Reduced waste, energy efficiency, faster reactions | Optimization of reaction conditions for high yield and purity |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The adoption of Process Analytical Technology (PAT) is an emerging trend in the chemical industry, enabling real-time monitoring and control of critical process parameters. mt.comwikipedia.org

Future research in this area includes:

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentrations of reactants, intermediates, and products in real-time. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com This allows for a more detailed understanding of the reaction kinetics and can help in optimizing reaction conditions to maximize yield and minimize by-product formation.

Process Analytical Technology (PAT) Integration: The integration of these spectroscopic probes into a PAT framework allows for the continuous analysis and control of the manufacturing process. mt.cominnopharmaeducation.com This can lead to improved product quality, increased efficiency, and enhanced safety. mt.com

Multiscale Modeling Integration for Predictive Capabilities

Computational modeling is becoming an indispensable tool for accelerating the development and optimization of chemical processes. A multiscale modeling approach, integrating different levels of theory and simulation, can provide predictive capabilities that guide experimental work.

Key aspects of this trend include:

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM methods can be used to study the reaction mechanism at the molecular level, providing insights into transition states and reaction pathways.

Computational Fluid Dynamics (CFD): CFD simulations can model the transport phenomena and fluid dynamics within the reactor, helping to optimize reactor design and operating conditions for efficient mixing and heat transfer. researchgate.netresearchgate.netmdpi.commdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physical and antioxidant properties of this compound and related compounds based on their molecular structure. This can aid in the design of new antioxidants with improved performance.

By integrating these modeling techniques, a comprehensive understanding of the entire process, from molecular interactions to reactor-scale performance, can be achieved.

Design Principles for Next-Generation Stabilizers and Functional Compounds

The demand for high-performance and sustainable materials is driving the development of next-generation stabilizers. Research is focused on designing new molecules that offer improved antioxidant efficacy, better compatibility with polymer matrices, and reduced environmental impact.

Emerging design principles include:

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of hindered phenolic antioxidants and their performance is crucial for designing new and more effective stabilizers. researchgate.netcsic.esconsensus.app Factors such as the nature of the alkyl substituents and their position on the aromatic ring significantly influence the antioxidant activity. csic.es

Biodegradable and Bio-based Antioxidants: The development of antioxidants derived from renewable resources and those that are biodegradable is a key trend in sustainable polymer technology. mdpi.comscielo.brresearchgate.netbohrium.com While this compound itself is not biodegradable, the principles learned from its function can be applied to the design of new, more environmentally friendly antioxidants.

Interdisciplinary Research with Environmental Science and Engineering

The environmental fate and potential impact of industrial chemicals are of increasing concern. Interdisciplinary research involving chemistry, environmental science, and engineering is essential to address these challenges.

Future research in this area will focus on:

Environmental Fate and Transport: Studies on the environmental fate of alkylphenols, including their persistence, bioaccumulation, and toxicity, are crucial for assessing their environmental risk. nih.govospar.org Research is needed to understand the degradation pathways of this compound in various environmental compartments.